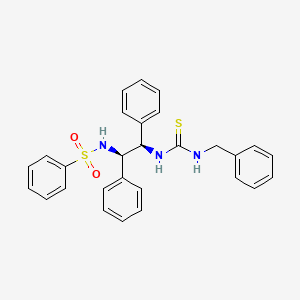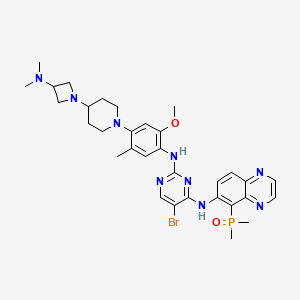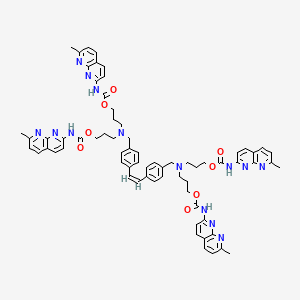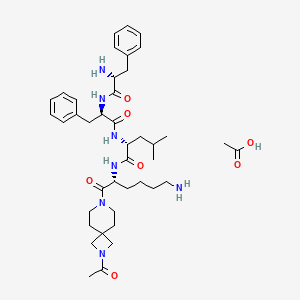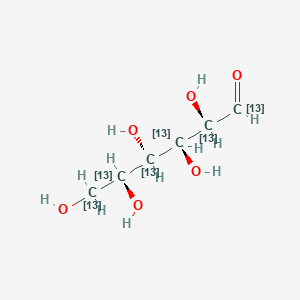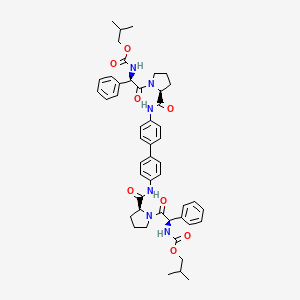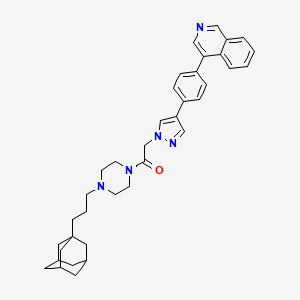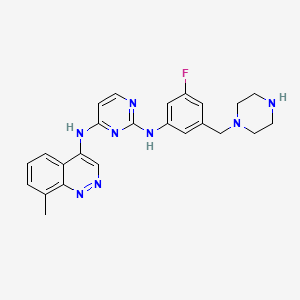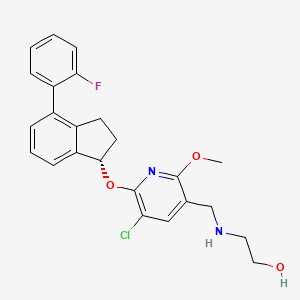
PD-1/PD-L1-IN-31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PD-1/PD-L1-IN-31 is a small-molecule inhibitor targeting the interaction between programmed cell death protein 1 (PD-1) and its ligand programmed cell death ligand 1 (PD-L1). This interaction plays a crucial role in immune regulation, particularly in the context of cancer, where it helps tumor cells evade immune detection . By inhibiting this interaction, this compound aims to restore the immune system’s ability to recognize and attack cancer cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PD-1/PD-L1-IN-31 involves several key steps, including the formation of biphenyl derivatives, which are known for their efficacy as PD-1/PD-L1 inhibitors . The synthetic route typically includes:
Suzuki Coupling Reaction: This step involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst and a base such as sodium carbonate in a solvent like 1,4-dioxane and water.
Oxidation and Reduction: Further functionalization may involve oxidation and reduction reactions using reagents like sodium periodate and potassium osmate, followed by reduction with sodium borohydride.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
PD-1/PD-L1-IN-31 can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
PD-1/PD-L1-IN-31 has significant applications in various fields:
Mecanismo De Acción
PD-1/PD-L1-IN-31 exerts its effects by binding to the PD-L1 protein, preventing its interaction with PD-1 on T cells . This blockade restores the activity of T cells, allowing them to recognize and attack cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on tumor cells .
Comparación Con Compuestos Similares
Similar Compounds
Incyte-001: Another small-molecule inhibitor targeting PD-L1 with different binding affinities and biological characteristics.
BMS-1001: Known for its high binding activity for PD-L1 and potential clinical applications.
CH-4: A small-molecule inhibitor with strong inhibitory activity towards the PD-1/PD-L1 interaction.
Uniqueness
PD-1/PD-L1-IN-31 stands out due to its specific binding affinity and efficacy in blocking the PD-1/PD-L1 interaction, making it a promising candidate for cancer immunotherapy .
Propiedades
Fórmula molecular |
C24H24ClFN2O3 |
|---|---|
Peso molecular |
442.9 g/mol |
Nombre IUPAC |
2-[[5-chloro-6-[[(1S)-4-(2-fluorophenyl)-2,3-dihydro-1H-inden-1-yl]oxy]-2-methoxypyridin-3-yl]methylamino]ethanol |
InChI |
InChI=1S/C24H24ClFN2O3/c1-30-23-15(14-27-11-12-29)13-20(25)24(28-23)31-22-10-9-17-16(6-4-7-19(17)22)18-5-2-3-8-21(18)26/h2-8,13,22,27,29H,9-12,14H2,1H3/t22-/m0/s1 |
Clave InChI |
SKMKMWIWIWXGIK-QFIPXVFZSA-N |
SMILES isomérico |
COC1=NC(=C(C=C1CNCCO)Cl)O[C@H]2CCC3=C(C=CC=C23)C4=CC=CC=C4F |
SMILES canónico |
COC1=NC(=C(C=C1CNCCO)Cl)OC2CCC3=C(C=CC=C23)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




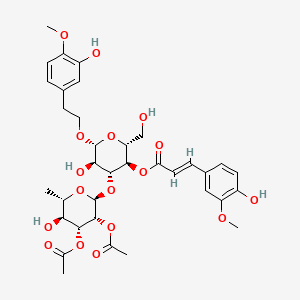
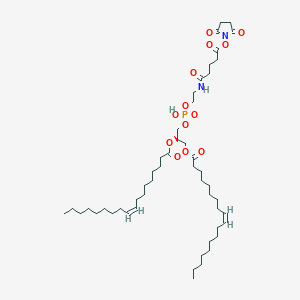
![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)

